molecular formula C12H8ClNO5 B1621696 5-(2-Methoxy-4-nitrophenyl)furan-2-carbonyl chloride CAS No. 443123-41-9

5-(2-Methoxy-4-nitrophenyl)furan-2-carbonyl chloride

Cat. No.: B1621696
CAS No.: 443123-41-9
M. Wt: 281.65 g/mol
InChI Key: KYIUXFSGISALTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methoxy-4-nitrophenyl)furan-2-carbonyl chloride is an organic compound with the molecular formula C12H8ClNO5 It is a derivative of furan and is characterized by the presence of a methoxy group, a nitro group, and a carbonyl chloride group attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbonyl chloride typically involves the reaction of 5-(2-Methoxy-4-nitrophenyl)furan-2-carboxylic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to a carbonyl chloride group. The general reaction scheme is as follows:

5-(2-Methoxy-4-nitrophenyl)furan-2-carboxylic acid+SOCl25-(2-Methoxy-4-nitrophenyl)furan-2-carbonyl chloride+SO2+HCl\text{5-(2-Methoxy-4-nitrophenyl)furan-2-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5-(2-Methoxy-4-nitrophenyl)furan-2-carboxylic acid+SOCl2​→5-(2-Methoxy-4-nitrophenyl)furan-2-carbonyl chloride+SO2​+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and by-products, and optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxy-4-nitrophenyl)furan-2-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Oxidation Reactions: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Amides, Esters, and Thioesters: Formed from substitution reactions.

    Amino Derivatives: Formed from the reduction of the nitro group.

    Hydroxyl and Carbonyl Derivatives: Formed from the oxidation of the methoxy group.

Scientific Research Applications

5-(2-Methoxy-4-nitrophenyl)furan-2-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of heterocyclic compounds and as a building block in organic synthesis.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbonyl chloride depends on the specific application and the target molecule. Generally, the compound acts as an electrophile due to the presence of the carbonyl chloride group, which can react with nucleophiles to form covalent bonds. The nitro group can participate in redox reactions, and the methoxy group can influence the compound’s reactivity and solubility.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride
  • 5-(2-Fluoro-4-nitrophenyl)furan-2-carbonyl chloride
  • 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride

Uniqueness

5-(2-Methoxy-4-nitrophenyl)furan-2-carbonyl chloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and physical properties. The methoxy group can increase the compound’s solubility in organic solvents and can also participate in hydrogen bonding, affecting the compound’s interactions with other molecules.

Properties

IUPAC Name

5-(2-methoxy-4-nitrophenyl)furan-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO5/c1-18-11-6-7(14(16)17)2-3-8(11)9-4-5-10(19-9)12(13)15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIUXFSGISALTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403657
Record name 5-(2-Methoxy-4-nitrophenyl)furan-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443123-41-9
Record name 5-(2-Methoxy-4-nitrophenyl)furan-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Methoxy-4-nitrophenyl)furan-2-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
5-(2-Methoxy-4-nitrophenyl)furan-2-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
5-(2-Methoxy-4-nitrophenyl)furan-2-carbonyl chloride
Reactant of Route 4
5-(2-Methoxy-4-nitrophenyl)furan-2-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
5-(2-Methoxy-4-nitrophenyl)furan-2-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
5-(2-Methoxy-4-nitrophenyl)furan-2-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.